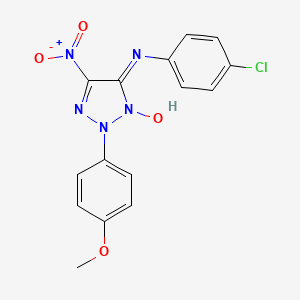![molecular formula C15H25N3O3S B4189782 N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide](/img/structure/B4189782.png)
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide, commonly known as DMSO, is a chemical compound that has been used in scientific research for many years. It is a highly polar and water-soluble compound that has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of DMSO is not fully understood, but it is believed to be related to its ability to penetrate cell membranes and interact with proteins and nucleic acids. It has been found to have anti-inflammatory, analgesic, and antioxidant properties, and may also have an effect on cell differentiation and proliferation.
Biochemical and Physiological Effects:
DMSO has been found to have a variety of biochemical and physiological effects, including the ability to reduce inflammation, alleviate pain, and protect cells and tissues from damage. It has also been found to have an effect on gene expression and cell differentiation, and may have potential as a treatment for certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMSO in lab experiments is its ability to dissolve a wide range of organic and inorganic compounds. It is also relatively non-toxic and can be used at low concentrations. However, DMSO can also have an effect on the properties of the compounds being studied, and its use may need to be carefully controlled to avoid interfering with experimental results.
Direcciones Futuras
There are many potential future directions for research on DMSO, including its use as a drug delivery system, its potential as a treatment for certain types of cancer, and its role in regulating gene expression and cell differentiation. Further research is needed to fully understand the mechanism of action of DMSO and its potential applications in various fields of science and medicine.
In conclusion, DMSO is a highly polar and water-soluble compound that has been used in scientific research for many years. It has a variety of biochemical and physiological effects and has been found to have potential as a drug delivery system and as a treatment for certain types of cancer. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
DMSO has been used in a variety of scientific research applications, including as a solvent for organic and inorganic compounds, as a cryoprotectant for cells and tissues, and as a reagent for chemical reactions. It has also been used as a drug delivery system and as a tool for studying the mechanism of action of various drugs.
Propiedades
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-13(2)10-11-16-15(19)12-18(22(20,21)17(3)4)14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAVMXVOGBALSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4189706.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide]](/img/structure/B4189709.png)
![5-(2-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4189718.png)
![2-(4-nitrobenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4189730.png)
![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B4189734.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189739.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4189746.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4189760.png)
![4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide](/img/structure/B4189766.png)

![2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4189778.png)
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4189788.png)

![2-[(methoxycarbonyl)amino]butyl 1-naphthylcarbamate](/img/structure/B4189798.png)